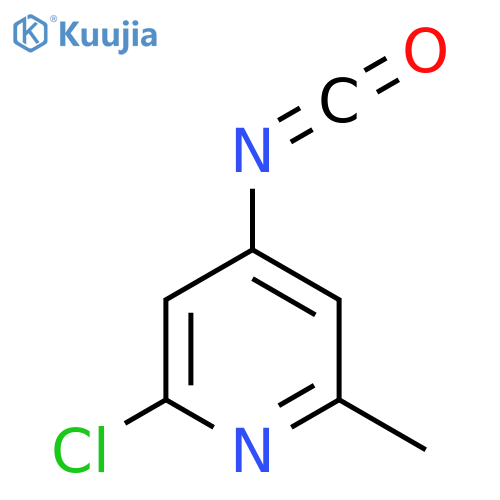Cas no 2649061-46-9 (2-chloro-4-isocyanato-6-methylpyridine)

2649061-46-9 structure
商品名:2-chloro-4-isocyanato-6-methylpyridine
2-chloro-4-isocyanato-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-isocyanato-6-methylpyridine
- 2649061-46-9
- EN300-1994957
-
- インチ: 1S/C7H5ClN2O/c1-5-2-6(9-4-11)3-7(8)10-5/h2-3H,1H3
- InChIKey: AIRIUZIMVJNYTM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)N=C=O
計算された属性
- せいみつぶんしりょう: 168.0090405g/mol
- どういたいしつりょう: 168.0090405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 42.3Ų
2-chloro-4-isocyanato-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994957-10g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 10g |
$5528.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-0.25g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-2.5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-0.05g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-0.5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 5g |
$3728.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-5.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1994957-1.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1994957-0.1g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1994957-10.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 10g |
$5528.0 | 2023-05-26 |
2-chloro-4-isocyanato-6-methylpyridine 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2649061-46-9 (2-chloro-4-isocyanato-6-methylpyridine) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
